molecular formula C19H30N6O3 B12896335 N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide

N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide

Cat. No.: B12896335
M. Wt: 390.5 g/mol
InChI Key: RGOHDQXIHQDEML-FJALUARISA-N
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Description

N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, and is further modified with diisobutylformimidamide groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves several steps:

    Synthetic Routes: The synthesis typically begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.

    Industrial Production Methods: Industrial production may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with others, often using halogenating agents or nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions conducted under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various modified forms of the original compound.

Scientific Research Applications

N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: In industrial settings, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as 8-methoxyguanosine and 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide share structural similarities.

    Uniqueness: The presence of the diisobutylformimidamide groups and the specific configuration of the tetrahydrofuran ring make this compound unique, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C19H30N6O3

Molecular Weight

390.5 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide

InChI

InChI=1S/C19H30N6O3/c1-12(2)6-24(7-13(3)4)10-23-18-17-19(21-9-20-18)25(11-22-17)16-5-14(27)15(8-26)28-16/h9-16,26-27H,5-8H2,1-4H3/b23-10+/t14-,15+,16+/m0/s1

InChI Key

RGOHDQXIHQDEML-FJALUARISA-N

Isomeric SMILES

CC(C)CN(CC(C)C)/C=N/C1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC(C)CN(CC(C)C)C=NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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